3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole
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Overview
Description
3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and an indazole core. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with piperazine to form 4-[(3-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 5-methoxy-2H-indazole-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction is mediated through the piperazine and indazole moieties, which play a crucial role in the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine
- 4-[(3-fluorophenyl)methyl]piperazine
- 5-methoxy-2H-indazole
Uniqueness
Compared to similar compounds, 3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-26-17-5-6-19-18(12-17)20(23-22-19)14-25-9-7-24(8-10-25)13-15-3-2-4-16(21)11-15/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKADDVXCNMTQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)CN3CCN(CC3)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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